![molecular formula C18H19N3O B2891876 2-(4-Morpholinophenyl)isoindolin-1-imine CAS No. 2126162-69-2](/img/structure/B2891876.png)
2-(4-Morpholinophenyl)isoindolin-1-imine
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Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of pharmaceuticals due to its structural complexity and reactivity. It serves as a building block for creating novel therapeutic agents, particularly in the development of heterocyclic compounds with potential biological activities . The isoindoline nucleus is a common motif in many bioactive molecules, and its derivatives are explored for their therapeutic properties, including antiproliferative and neuroprotective effects .
Herbicide Development
In the agricultural sector, researchers are investigating the use of 2-(4-Morpholinophenyl)isoindolin-1-imine derivatives as herbicides. Its reactivity allows for the synthesis of compounds that can interfere with the growth of unwanted plants without harming crops. This is part of an ongoing effort to develop more environmentally friendly and selective agrochemicals .
Colorant and Dye Industry
The compound’s ability to undergo various chemical transformations makes it a candidate for creating new colorants and dyes. Its molecular structure can be tweaked to produce a range of colors, which are used in textiles, inks, and coatings. The pursuit of novel dyes with improved stability and brightness is a key area of research .
Polymer Additives
2-(4-Morpholinophenyl)isoindolin-1-imine: is being studied for its potential as a polymer additive. Its incorporation into polymers could result in materials with enhanced properties, such as increased thermal stability, mechanical strength, or novel electrical characteristics. This has implications for the production of advanced materials for various industrial applications .
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the construction of complex molecular architectures. It is used in multi-component reactions, serving as a versatile intermediate that can lead to a wide array of target molecules. Its use in catalyst-free synthesis underlines the push for more sustainable and cost-effective chemical processes .
Photochromic Materials
Research into photochromic materials, which change color upon exposure to light, has considered 2-(4-Morpholinophenyl)isoindolin-1-imine derivatives as potential candidates. These materials have applications in smart windows, optical data storage, and UV sensors. The compound’s structure allows for the fine-tuning of photoresponsive behavior .
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets, such as the dopamine receptor d2, at the allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
The compound’s molecular weight (29337 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Isoindolines have been shown to modulate the activity of their targets, leading to changes in cellular signaling .
properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTXVDKGRSUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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